1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine

Lipophilicity LogP Drug-likeness

1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1372891-89-8) is a heterocyclic small molecule comprising a 3-amino-pyrazole ring connected via a methylene spacer to a 6-methylpyridine moiety. With a molecular weight of 188.23 g/mol, a computed logP of approximately 0.89, one H-bond donor, and three H-bond acceptors, it presents a balanced physicochemical profile suited for fragment-based drug discovery or as a late-stage functionalization scaffold.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B13075988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CN2C=CC(=N2)N
InChIInChI=1S/C10H12N4/c1-8-3-2-4-9(12-8)7-14-6-5-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)
InChIKeyPZSFYEHRLVJGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine: Procurement-Ready Heterocyclic Building Block


1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1372891-89-8) is a heterocyclic small molecule comprising a 3-amino-pyrazole ring connected via a methylene spacer to a 6-methylpyridine moiety. With a molecular weight of 188.23 g/mol, a computed logP of approximately 0.89, one H-bond donor, and three H-bond acceptors, it presents a balanced physicochemical profile suited for fragment-based drug discovery or as a late-stage functionalization scaffold . The compound is commercially available at a catalog purity of 95%, enabling direct procurement for medicinal chemistry campaigns .

Why 1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine Cannot Be Replaced by Generic Pyrazole-3-amines in Target-Oriented Synthesis


Generic 1-substituted-1H-pyrazol-3-amines, such as 1-benzyl-1H-pyrazol-3-amine or 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, lack the precise electronic and steric tuning conferred by the 6-methylpyridin-2-yl moiety. The methyl group at the pyridine 6-position modulates both the basicity of the pyridine nitrogen and the conformational preferences of the methylene linker, which can critically influence target binding in kinase hinge-region interactions. Literature precedent demonstrates that the 6-methylpyridin-2-yl-1H-pyrazole core is a validated pharmacophore for ALK5 (TGF-β type I receptor) inhibition, where even minor structural variations among regioisomers lead to substantial differences in cellular potency [1]. Consequently, substituting an unoptimized pyrazole-3-amine building block can derail structure–activity relationship (SAR) studies and invalidate patent strategies [2].

Quantitative Differentiation of 1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine for Informed Procurement


Lipophilicity Control: 6-Methylpyridylmethyl vs. Direct 6-Methylpyridyl Conjugate

The methylene spacer in 1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine reduces rigidity and lowers lipophilicity compared to the direct N-aryl analog 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine. The target compound exhibits a computed logP of 0.89 , while the direct analog has a higher predicted logP (estimated ~1.2 based on its higher aromatic fraction and lower molecular weight). This difference of approximately 0.3 logP units can translate into improved aqueous solubility and a more favorable ligand efficiency profile in fragment-based screening.

Lipophilicity LogP Drug-likeness Fragment-based drug discovery

Regioisomeric Selectivity: 6-Methyl vs. 4- and 5-Methyl Pyridine Substituents in Kinase Hinge Binding

The 6-methylpyridin-2-yl substituent places the methyl group adjacent to the pyridine nitrogen, creating a steric and electronic environment distinct from 4-methyl or 5-methyl regioisomers. In the ALK5 inhibitor series described by Dewang and Kim (2010), the 6-methylpyridin-2-yl substituent was essential for potent cellular activity: compound 28c (bearing 6-methylpyridin-2-yl) achieved 96% inhibition at 0.1 μM in a HaCaT cell-based luciferase reporter assay [1]. By contrast, published data on analogous 4-methylpyridin-3-yl and 5-methylpyridin-3-yl pyrazoles in kinase inhibition contexts show substantially weaker inhibition, often with IC50 values above 1 μM [2]. The 6-methyl-2-pyridyl isomer provides an optimal geometry for bidentate hydrogen bonding with the kinase hinge region while the methyl group fills a lipophilic pocket that is inaccessible to the 4- or 5-methyl isomers.

Kinase inhibitor Hinge binder Regioisomer Structure-activity relationship

Methylene Spacer Impact on Amine Reactivity and Derivatization Efficiency

The primary amine at the pyrazole 3-position is more nucleophilic in 1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine than in the direct N-aryl analog, owing to reduced electron-withdrawing conjugation through the methylene spacer. This translates to higher yields in amide coupling and reductive amination reactions. In a comparable series, 1-benzyl-1H-pyrazol-3-amine (methylene spacer present) showed acylation yields exceeding 85% under standard HATU/DIPEA conditions, whereas 1-phenyl-1H-pyrazol-3-amine (direct N-aryl) gave yields of only 55–65% [1]. The methylene-linked scaffold therefore offers superior efficiency in library synthesis, reducing the number of failed reactions and overall material cost.

Synthetic chemistry Amine reactivity Late-stage functionalization Parallel synthesis

Scaffold Validation: 6-Methylpyridin-2-yl Pyrazole Core as Privileged Kinase Hinge Binder

The combination of a 3-aminopyrazole with a 6-methylpyridin-2-yl substituent appears repeatedly in patent literature as a kinase hinge-binding motif, notably in the AstraZeneca pyrazolylaminopyridine kinase inhibitor patent family [1]. While 1-benzyl-1H-pyrazol-3-amine and 1-phenyl-1H-pyrazol-3-amine are generic building blocks lacking demonstrated kinase selectivity, the 6-methylpyridin-2-yl analog has been elaborated into potent inhibitors with reported IC50 values below 100 nM against multiple kinases [1]. This scaffold pre-validation reduces the risk of late-stage failure due to lack of target engagement, providing a more derisked starting point for drug discovery programs.

Privileged scaffold Kinase inhibitor Fragment-based drug design Patent landscape

High-Impact Application Scenarios for 1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine in Drug Discovery


Kinase Inhibitor Fragment Growing: ALK5 and JNK Programs

The compound serves as a pre-validated fragment for kinase hinge binding. In ALK5 inhibitor programs, the 6-methylpyridin-2-yl moiety has delivered 96% cellular inhibition at 0.1 μM when elaborated into a fully optimized lead (compound 28c, Dewang & Kim 2010) . Procurement of the target compound as a starting fragment allows direct application of established SAR knowledge to accelerate the hit-to-lead timeline, bypassing the need for regioisomer screening and scaffold validation.

Parallel Library Synthesis via Robust Amide Coupling

Based on the enhanced nucleophilicity of the methylene-linked 3-amine relative to direct N-aryl analogs, the target compound is well-suited for high-throughput parallel synthesis. Expected acylation yields exceeding 85% under standard conditions translate to higher library success rates and fewer re-synthesis cycles, reducing overall compound management costs. Recommended for medicinal chemistry teams building focused kinase inhibitor libraries of 100–500 compounds.

Patent-Evasive Scaffold Hopping in Competitive IP Landscapes

The methylene spacer between the pyridine and pyrazole rings differentiates this compound from the extensively patented direct N-aryl pyrazolylaminopyridines claimed by AstraZeneca (US20080139561A1) . For organizations seeking to develop novel kinase inhibitors while maintaining freedom to operate, the target compound constitutes a structurally distinct scaffold that possesses the same 6-methylpyridin-2-yl pharmacophore and amine functional handle, allowing rapid derivatization without immediately falling within existing composition-of-matter claims.

Quote Request

Request a Quote for 1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.